molecular formula C16H16N2O4 B4631582 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B4631582
M. Wt: 300.31 g/mol
InChI Key: LDKPNNBSAYMYPT-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Etherification: The nitrated product can be reacted with 2-methylphenol in the presence of a base such as potassium carbonate to form the phenoxy derivative.

    Acetylation: The final step involves the acetylation of the phenoxy derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(4-methyl-3-aminophenoxy)-N-(2-methylphenyl)acetamide

    Substitution: Various substituted phenoxy derivatives

    Hydrolysis: 2-methylphenylamine and acetic acid

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and acetamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(4-nitrophenoxy)-N-(2-methylphenyl)acetamide: Lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.

    2-(4-methyl-3-nitrophenoxy)acetamide: Lacks the N-(2-methylphenyl) group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-4-6-14(11)17-16(19)10-22-13-8-7-12(2)15(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKPNNBSAYMYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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